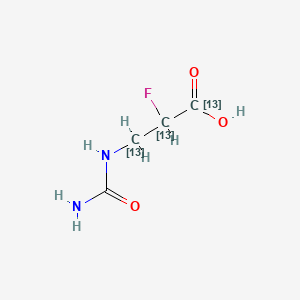

N-Carbamoyl-2-fluoro-beta-alanine-13C3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-Carbamoyl-2-fluoro-beta-alanine-13C3 is a stable isotope-labeled compound with the molecular formula C13C3H7FN2O3 and a molecular weight of 153.09 . This compound is primarily used in scientific research, particularly in the fields of chemistry, biology, and medicine. It is a metabolite of Capecitabine, a chemotherapy medication used to treat various cancers .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-Carbamoyl-2-fluoro-beta-alanine-13C3 typically involves the incorporation of carbon-13 isotopes into the molecular structure. The synthetic route may include the following steps:

Fluorination: Introduction of a fluorine atom into the beta-alanine structure.

Carbamoylation: Addition of a carbamoyl group to the fluorinated beta-alanine.

Isotope Labeling: Incorporation of carbon-13 isotopes at specific positions in the molecule.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

Batch Reactors: Use of batch reactors for controlled synthesis.

Purification: Purification steps such as crystallization or chromatography to isolate the desired product.

Quality Control: Rigorous quality control measures to ensure the isotopic purity and chemical integrity of the compound.

Análisis De Reacciones Químicas

Types of Reactions

N-Carbamoyl-2-fluoro-beta-alanine-13C3 can undergo various chemical reactions, including:

Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

Reduction: Reaction with reducing agents to form reduced derivatives.

Substitution: Nucleophilic substitution reactions where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Ammonia, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted beta-alanine derivatives.

Aplicaciones Científicas De Investigación

Scientific Research Applications

-

Metabolic Studies

- The compound serves as a valuable tracer in metabolic studies due to its stable carbon-13 isotope, which enhances detection capabilities in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. This allows researchers to track metabolic pathways and enzyme kinetics more effectively.

-

Enzyme Kinetics

- N-Carbamoyl-2-fluoro-beta-alanine-13C3 has been studied for its role as a substrate or inhibitor for various enzymes. For instance, it can inhibit defluorination reactions involving mitochondrial L-alanine-glyoxylate aminotransferase II, suggesting its potential regulatory role in amino acid metabolism.

- Drug Metabolism

- Cancer Research

Case Study 1: Metabolic Tracing in T Cells

A study explored how nutrient availability impacts CD8+ T cell metabolism using carbon-13 labeled metabolites, including this compound. The results indicated that the compound could trace metabolic fates in vivo, revealing differences in nutrient utilization compared to in vitro cultures .

Case Study 2: Enzyme Interaction Studies

Research conducted on the enzymatic defluorination of this compound demonstrated its competitive inhibition against L-alanine. Kinetic studies highlighted that this compound could influence amino acid metabolism under physiological conditions, providing insights into its potential therapeutic applications.

Data Table: Comparison of Related Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| Alpha-Fluoro-beta-alanine | C3H6FNO2 | Non-isotope labeled version; serves as a precursor |

| Beta-Alanine | C3H7NO2 | Natural amino acid; lacks fluorine |

| 2-Fluoro-L-alanine | C3H6FNO2 | Different stereochemistry; less studied |

| N-Carbamoyl-2-fluoro-beta-alanine | C4H8FNO3 | Contains carbamoyl group; used in drug metabolism |

Mecanismo De Acción

The mechanism of action of N-Carbamoyl-2-fluoro-beta-alanine-13C3 involves its interaction with specific molecular targets and pathways. As a metabolite of Capecitabine, it is involved in the inhibition of thymidylate synthase, an enzyme crucial for DNA synthesis. This inhibition leads to the disruption of DNA replication and cell division, ultimately resulting in the death of cancer cells .

Comparación Con Compuestos Similares

Similar Compounds

N-Carbamoyl-beta-alanine: Lacks the fluorine atom and carbon-13 isotopes.

2-Fluoro-beta-alanine: Lacks the carbamoyl group and carbon-13 isotopes.

Beta-alanine-13C3: Lacks the fluorine atom and carbamoyl group.

Uniqueness

N-Carbamoyl-2-fluoro-beta-alanine-13C3 is unique due to its stable isotope labeling and specific functional groups, which make it a valuable tool in scientific research. Its incorporation of carbon-13 isotopes allows for precise quantification and tracking in metabolic studies, while the presence of the fluorine atom and carbamoyl group provides distinct chemical properties .

Actividad Biológica

N-Carbamoyl-2-fluoro-beta-alanine-13C3 is a stable isotope-labeled derivative of 2-fluoro-beta-alanine, which has garnered attention due to its potential biological activities and applications in metabolic studies. This compound serves as a metabolite of the chemotherapeutic agent capecitabine and is utilized in various research contexts, particularly in understanding amino acid metabolism and its implications in cancer therapy.

- Molecular Formula : C3H7FN2O3

- Molecular Weight : 153.09 g/mol

- CAS Number : 1216798-07-0

- Purity : >95% (HPLC)

- Solubility : Water, DMSO, MeOH

This compound is primarily studied for its role in amino acid metabolism. It has been shown to be involved in the synthesis of carnosine, an important intracellular buffer that plays a critical role in muscle function and pH regulation during high-intensity exercise. The compound's incorporation into metabolic pathways can be traced using its stable isotopes, allowing researchers to study its fate within biological systems.

2. Impact on Cancer Treatment

As a metabolite of capecitabine, this compound is relevant in cancer pharmacology. Capecitabine is a prodrug that is converted into fluorouracil (5-FU), which inhibits DNA synthesis in rapidly dividing cancer cells. The understanding of how this compound interacts with metabolic pathways can provide insights into optimizing cancer therapies and reducing side effects.

Case Studies

-

Bile Acid Conjugation :

A study demonstrated that conjugates of 2-fluoro-beta-alanine and bile acids are significant biliary metabolites of fluorouracil in cancer patients. This suggests that N-Carbamoyl-2-fluoro-beta-alanine may also be involved in similar metabolic processes, influencing drug efficacy and metabolism . -

Nutrient Utilization in T Cells :

Research into nutrient availability has shown that metabolites like N-Carbamoyl-2-fluoro-beta-alanine can influence T cell metabolism, particularly under conditions of stress or nutrient deprivation. This has implications for understanding immune responses during cancer treatment .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C3H7FN2O3 |

| Molecular Weight | 153.09 g/mol |

| Purity | >95% (HPLC) |

| Solubility | Water, DMSO, MeOH |

| CAS Number | 1216798-07-0 |

Propiedades

IUPAC Name |

3-(carbamoylamino)-2-fluoro(1,2,3-13C3)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7FN2O3/c5-2(3(8)9)1-7-4(6)10/h2H,1H2,(H,8,9)(H3,6,7,10)/i1+1,2+1,3+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKTHAKABFGARQH-VMIGTVKRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)F)NC(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2]([13CH]([13C](=O)O)F)NC(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7FN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.